Superior Potency Over Structural Analogs
ZIKV-IN-1 demonstrates a quantifiable potency and selectivity advantage over many characterized ZIKV inhibitors. Its EC50 of 2.8 µM in A549 cells is 6.4-fold more potent than the FDA-approved drug indinavir (EC50=12.8 µM) and 5.9-fold more potent than chlorhexidine (EC50=16.41 µM) in vitro [1]. In a direct in-class comparison, ZIKV-IN-1 is 13.9-fold more potent than the MTase inhibitor ZIKV-IN-2 (EC50=38.86 µM) and 17.9-fold more potent than the protease inhibitor NS2B-NS3pro-IN-1 (EC50=50 µM) . This enhanced potency is coupled with a favorable selectivity index (SI >17.9) based on a CC50 >50 µM in A549 cells [2].
| Evidence Dimension | Antiviral potency (EC50) and Selectivity (CC50) |
|---|---|
| Target Compound Data | EC50 = 2.8 µM, CC50 >50 µM (A549 cells) |
| Comparator Or Baseline | Indinavir: EC50=12.8 µM; Chlorhexidine: EC50=16.41 µM; ZIKV-IN-2: EC50=38.86 µM; NS2B-NS3pro-IN-1: EC50=50 µM |
| Quantified Difference | 5.9- to 17.9-fold more potent than comparators |
| Conditions | Cell-based antiviral assays (A549 cells) as reported in primary literature and vendor datasheets |
Why This Matters
This quantifiable potency advantage means ZIKV-IN-1 can achieve significant viral inhibition at lower concentrations, reducing off-target effects and making it a more efficient and reliable tool for mechanistic studies.
- [1] Frontiers. Chlorhexidine and indinavir as promising anti-Zika drug candidates. Front. Pharmacol. 2025. View Source
- [2] MedChemExpress. ZIKV-IN-1 product page. MedChemExpress. View Source
